C24H30BrN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a member of the azaspiro compound family, characterized by a spiro-connected bicyclic structure. It has a molecular weight of 412.4057 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R,8R)-2,8-dibenzyl-1-bromo-1-azaspiro[5.5]undecane involves the reaction of appropriate dibenzyl precursors with brominating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted azaspiro compounds.
Scientific Research Applications
Chemistry
In chemistry, (2R,6R,8R)-2,8-dibenzyl-1-bromo-1-azaspiro[5.5]undecane is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its structural features allow it to bind selectively to certain biological targets, making it useful in drug discovery and development .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Research is ongoing to investigate its efficacy in treating various diseases, including neurological disorders .
Industry
In the industrial sector, (2R,6R,8R)-2,8-dibenzyl-1-bromo-1-azaspiro[5.5]undecane is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (2R,6R,8R)-2,8-dibenzyl-1-bromo-1-azaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
(2R,6R,8R)-2,8-dibenzyl-1-azaspiro[5.5]undecane: Lacks the bromine atom, leading to different reactivity and applications.
(2R,6R,8R)-2,8-dibenzyl-1-chloro-1-azaspiro[5.5]undecane: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties.
Uniqueness
The presence of the bromine atom in (2R,6R,8R)-2,8-dibenzyl-1-bromo-1-azaspiro[5.5]undecane imparts unique reactivity, making it distinct from its analogs. This allows for specific applications in synthesis and research that are not possible with other similar compounds .
Properties
Molecular Formula |
C24H30BrN |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
3-benzhydrylidene-1-butyl-1-azoniabicyclo[2.2.2]octane;bromide |
InChI |
InChI=1S/C24H30N.BrH/c1-2-3-16-25-17-14-20(15-18-25)23(19-25)24(21-10-6-4-7-11-21)22-12-8-5-9-13-22;/h4-13,20H,2-3,14-19H2,1H3;1H/q+1;/p-1 |
InChI Key |
QITYIVVJVYKPTH-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+]12CCC(CC1)C(=C(C3=CC=CC=C3)C4=CC=CC=C4)C2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.